molecular formula C19H19N3O5S2 B2815771 3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 865592-48-9

3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2815771
CAS No.: 865592-48-9
M. Wt: 433.5
InChI Key: INQSQBSMIYZDRJ-UHFFFAOYSA-N
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Description

3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound featuring a benzamide core substituted with a methoxy group and a benzo[d]thiazole moiety linked to a morpholinosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Morpholinosulfonyl Group: The benzo[d]thiazole derivative is then reacted with morpholine and a sulfonyl chloride to introduce the morpholinosulfonyl group.

    Coupling with Benzamide: The final step involves coupling the substituted benzo[d]thiazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding quinones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzamide ring, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide has shown potential as an anti-inflammatory agent. It inhibits key enzymes involved in the inflammatory process, such as cyclooxygenase (COX).

Medicine

In medicine, this compound is being investigated for its anticancer properties. It has demonstrated the ability to inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide involves the inhibition of enzymes such as cyclooxygenase (COX), which play a crucial role in the inflammatory response. By binding to the active site of these enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

Compared to similar compounds, 3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide is unique due to the presence of the methoxy group and the morpholinosulfonyl moiety. These functional groups enhance its solubility and bioavailability, making it a more effective candidate for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-methoxy-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-26-14-4-2-3-13(11-14)18(23)21-19-20-16-6-5-15(12-17(16)28-19)29(24,25)22-7-9-27-10-8-22/h2-6,11-12H,7-10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQSQBSMIYZDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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